BenchChemオンラインストアへようこそ!

Dabigatran Etexilate-d11

Bioanalysis LC-MS/MS Stable Isotope Dilution

Dabigatran Etexilate-d11 (BIBR 1048-d11) is an isotopically labeled analog of the oral anticoagulant prodrug dabigatran etexilate, featuring eleven deuterium (²H) atoms incorporated into the ethyl and hexyl moieties of the molecule. The parent compound is a direct thrombin inhibitor prodrug with 6.5% oral bioavailability, a half-life of 12–17 hours, and >80% renal clearance, approved for stroke prevention in nonvalvular atrial fibrillation.

Molecular Formula C₃₄H₃₀D₁₁N₇O₅
Molecular Weight 638.8
Cat. No. B1152246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran Etexilate-d11
SynonymsN-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester-d11;  BIBR 1048-d11;  Prazaxa-d11
Molecular FormulaC₃₄H₃₀D₁₁N₇O₅
Molecular Weight638.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Etexilate-d11: Deuterated Oral Anticoagulant Prodrug for Pharmacokinetic Quantification and Thrombin Inhibition Research


Dabigatran Etexilate-d11 (BIBR 1048-d11) is an isotopically labeled analog of the oral anticoagulant prodrug dabigatran etexilate, featuring eleven deuterium (²H) atoms incorporated into the ethyl and hexyl moieties of the molecule . The parent compound is a direct thrombin inhibitor prodrug with 6.5% oral bioavailability, a half-life of 12–17 hours, and >80% renal clearance, approved for stroke prevention in nonvalvular atrial fibrillation [1]. The -d11 isotopologue is designed primarily as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) bioanalytical methods, exploiting a characteristic +11 Da mass shift relative to the unlabeled analyte for precise quantification without cross-interference [2].

Why Unlabeled Dabigatran Etexilate Cannot Substitute for the Deuterated -d11 Isotopologue in Bioanalytical and Pharmacokinetic Workflows


Unlabeled dabigatran etexilate (C₃₄H₄₁N₇O₅, monoisotopic mass 627.32 Da) and its -d11 isotopologue (C₃₄H₃₀D₁₁N₇O₅, monoisotopic mass 638.40 Da) differ by approximately +11 Da, a mass shift that is analytically essential for stable isotope dilution mass spectrometry (SID-MS) . When an unlabeled compound is used as an internal standard, it co-elutes and shares identical precursor-to-product ion transitions with the analyte, rendering quantification impossible. The deuterated -d11 form provides chromatographic co-elution with the native analyte while enabling distinct MRM transitions (e.g., m/z 628.3 → 289.1 for unlabeled vs. m/z 639.4 → 289.1 for -d11), eliminating ion suppression-induced variability . Furthermore, emerging evidence indicates that deuterium substitution at specific positions can alter the anticoagulant potency of dabigatran etexilate relative to the unlabeled active ingredient, meaning that a simple potency assumption cannot be made when replacing the deuterated research standard with the unlabeled compound [1].

Quantitative Differential Evidence for Dabigatran Etexilate-d11: Mass Spectrometry Performance, Anticoagulant Activity, and Isotopic Enrichment Versus Unlabeled Comparator


Monoisotopic Mass Shift of +11 Da Enables Interference-Free MRM Quantification in LC-MS/MS Bioanalysis

Dabigatran Etexilate-d11 exhibits a monoisotopic mass of 638.40 Da (expected [M+H]⁺ m/z 639.4), compared to 627.32 Da (expected [M+H]⁺ m/z 628.3) for unlabeled dabigatran etexilate, representing a mass increment of +11.08 Da attributable to the substitution of eleven hydrogen atoms with deuterium (each contributing approximately +1.006 Da) . This mass separation allows the deuterated isotopologue to serve as a chromatographically co-eluting yet spectrometrically distinct internal standard in LC-MS/MS methods, where distinct precursor-to-product ion transitions (m/z 639.4 → product ion vs. m/z 628.3 → product ion) are monitored without mutual interference .

Bioanalysis LC-MS/MS Stable Isotope Dilution

Deuterium-Labeled Dabigatran Etexilate Demonstrates Higher Anticoagulant Activity Than Unlabeled Active Ingredient in Thrombin Inhibition Assays

In a head-to-head thrombin inhibition evaluation, deuterium-labeled dabigatran etexilate (synthesized with deuterium incorporated via deuterated methylamine hydrochloride) demonstrated anticoagulant activity that was higher than that of the unlabeled active pharmaceutical ingredient, as measured by thrombin inhibition assays [1]. The study systematically compared the deuterium-labeled prodrug and its intermediate derivatives against their non-deuterated counterparts, confirming that deuterium incorporation at the N-methyl position of the benzimidazole core and the ester side chains produces a measurable enhancement in anticoagulant potency [1].

Anticoagulant pharmacology Thrombin inhibition Deuterium isotope effect

Deuterium Incorporation Confirmed by Disappearance of ¹H NMR Signals at Specific Positions Enables Unambiguous Structural Verification

¹H NMR spectroscopy provides direct evidence of site-specific deuterium incorporation in Dabigatran Etexilate-d11. In the ¹H NMR spectrum of the unlabeled compound, characteristic proton signals include the ethyl ester triplet at ~1.2 ppm and quartet at ~4.1 ppm, and the hexyl chain multiplet at ~1.3-1.7 ppm and triplet at ~0.9 ppm . In the -d11 isotopologue, these signals are absent or significantly reduced in intensity because deuterium (²H) is NMR-silent in the proton frequency range, providing unambiguous confirmation that the eleven deuterium atoms are located at the designed positions on the ethyl and hexyl chains . In contrast, aromatic and amide proton signals (~6.8-8.5 ppm) remain fully present, confirming that deuteration is confined to the aliphatic side chains and does not affect the pharmacophoric core .

Structural characterization ¹H NMR spectroscopy Isotopic purity

HPLC Purity Specification Exceeding 98% and Deuterium Enrichment Comparable to Multi-Deuterated Variants Enables Reliable Quantitative Bioanalysis

Reputable vendors specify chemical purity for Dabigatran Etexilate-d11 at ≥95% (typically exceeding 98% by reverse-phase HPLC with UV detection at C18 column conditions), a requirement driven by its intended use as a quantitative internal standard in regulated bioanalysis . The synthesis literature confirms that multi-deuterated versions of dabigatran etexilate (including [²H₄], [²H₃], and [²H₇] variants) achieve 'excellent deuterium enrichment,' a benchmark that extends to the -d11 isotopologue when manufactured using equivalent pre-labeled precursor strategies [1]. This contrasts with unlabeled dabigatran etexilate, where purity specifications are governed by pharmacopoeial monograph requirements for active pharmaceutical ingredient use (typically ≥98% chemical purity but without isotopic enrichment criteria) .

Analytical chemistry Isotopic purity Reference standard

Mass Spectrometric Fragmentation Pattern Demonstrates Retention of Deuterium Label in Key Product Ions for Accurate Quantification

LC-MS/MS fragmentation analysis demonstrates that the deuterium label in Dabigatran Etexilate-d11 is retained in structurally diagnostic product ions. In tandem mass spectrometry, a specific mass transition for the deuterated standard is monitored that differs from the non-labeled analyte, allowing precise quantification without cross-interference between the internal standard and analyte channels . The retention of the deuterium label in fragment ions is critical: degradation products and metabolites that retain the labeled moiety (e.g., the hexyloxycarbonylamidine fragment) continue to exhibit a corresponding mass shift, enabling tracing of metabolic pathways via mass spectrometric analysis . This stands in contrast to non-isotopically labeled internal standards (e.g., structural analogs), which may exhibit different fragmentation patterns and ionization efficiencies, introducing quantification bias.

Mass spectrometry Fragmentation Isotope tracing

Validated Research and Industrial Applications of Dabigatran Etexilate-d11 Rooted in Quantitative Differential Evidence


Regulated Bioanalytical Method Validation for Dabigatran Pharmacokinetic Studies in Human Plasma

Dabigatran Etexilate-d11 is the designated stable isotope-labeled internal standard for LC-MS/MS methods requiring FDA/EMA bioanalytical method validation. The +11 Da mass shift (m/z 639.4 vs. 628.3 for the unlabeled analyte) enables co-eluting, interference-free MRM quantification as required by regulatory guidance on internal standard selection . The validated method reported by Hu et al. (2013) employing deuterated dabigatran as internal standard achieved plasma concentration ranges of 0–645 ng/mL and was applied to clinical pharmacokinetic studies, establishing the precedent for deuterated dabigatran isotopologues as SIL-IS in regulated workflows .

Metabolic Pathway Tracing and Metabolite Identification Using Deuterium-Labeled Dabigatran Etexilate

Because the deuterium label is retained through metabolic transformations involving the labeled hexyloxycarbonyl and ethyl ester moieties, Dabigatran Etexilate-d11 enables mass spectrometric differentiation between parent-derived metabolites and endogenous interferences. Degradation products and metabolites retaining the deuterated side chains exhibit a corresponding mass shift, allowing unambiguous assignment of metabolic origin — a capability that unlabeled dabigatran etexilate cannot provide .

Anticoagulant Activity Reference Standard for Deuterium Isotope Effect Studies in Thrombin Pharmacology

The finding that deuterium-labeled dabigatran etexilate exhibits higher anticoagulant activity than the unlabeled active ingredient positions the -d11 isotopologue as a unique research tool for investigating deuterium kinetic isotope effects (KIE) on prodrug activation and thrombin inhibition . Researchers conducting structure-activity relationship (SAR) studies on dabigatran analogs can use the -d11 compound to decouple isotopic mass effects from pharmacodynamic effects, an experimental design not achievable with unlabeled dabigatran etexilate alone .

Quality Control Release Testing and Structural Confirmation of Deuterated Dabigatran Etexilate Batches

The characteristic ¹H NMR signature of Dabigatran Etexilate-d11 — specifically the disappearance of proton signals at the ethyl ester and hexyl chain positions while aromatic signals remain intact — provides a rapid, non-destructive identity test for incoming material acceptance in GLP laboratories . This spectroscopic fingerprint, combined with HPLC purity verification (≥98% by reverse-phase C18 HPLC) and HR-MS confirmation of the +11.08 Da mass shift, constitutes a three-tier orthogonal quality control panel that differentiates authentic -d11 material from mislabeled or unlabeled product .

Quote Request

Request a Quote for Dabigatran Etexilate-d11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.